N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the oxalamide core: The oxalamide core is formed by reacting oxalyl chloride with the appropriate amine derivatives.
Coupling of the furan and thiophene moieties: The final step involves coupling the furan-2-ylmethylamine with the oxalamide derivative containing the thiophene rings under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the oxalamide can yield the corresponding amine derivative.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxalamide moiety may also play a role in binding to enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)amide: Features an amide group in place of the oxalamide.
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. The oxalamide moiety also provides specific binding interactions that can be exploited in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDNIQEOSMMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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